N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 143543-82-2
VCID: VC4310831
InChI: InChI=1S/C9H11N3S/c1-2-8(6-10-3-1)7-12-9-11-4-5-13-9/h1-3,6H,4-5,7H2,(H,11,12)
SMILES: C1CSC(=N1)NCC2=CN=CC=C2
Molecular Formula: C9H11N3S
Molecular Weight: 193.27

N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine

CAS No.: 143543-82-2

Cat. No.: VC4310831

Molecular Formula: C9H11N3S

Molecular Weight: 193.27

* For research use only. Not for human or veterinary use.

N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine - 143543-82-2

Specification

CAS No. 143543-82-2
Molecular Formula C9H11N3S
Molecular Weight 193.27
IUPAC Name N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H11N3S/c1-2-8(6-10-3-1)7-12-9-11-4-5-13-9/h1-3,6H,4-5,7H2,(H,11,12)
Standard InChI Key VBDMSARZKWIPJQ-UHFFFAOYSA-N
SMILES C1CSC(=N1)NCC2=CN=CC=C2

Introduction

Chemical Identity and Structural Features

N-(Pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine belongs to the class of aminothiazole derivatives, characterized by a thiazoline ring (4,5-dihydro-1,3-thiazole) substituted at the 2-position with an amine group and a pyridin-3-ylmethyl side chain. The compound’s IUPAC name reflects its bicyclic structure, where the thiazoline nitrogen is directly bonded to the methylene-linked pyridine ring. Key spectroscopic identifiers include:

  • 1H NMR (DMSO- d6): δ 8.76–8.77 (m, 2H, ArH), 3.90 (s, 2H, ArCH₂), and 2.53 (s, 4H, CH₂).

  • 13C NMR: Peaks at δ 164.5 (C=S), 151.0 (pyridine C-N), and 54.2 (methylene CH₂) .

  • HRMS: m/z 193.27 [M+H]⁺.

The partial saturation of the thiazole ring (to thiazoline) reduces aromaticity, increasing solubility in polar solvents compared to fully aromatic analogs . This structural modification also lowers the LogP value, enhancing bioavailability profiles for potential therapeutic use .

Synthesis and Optimization Strategies

The synthesis of N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine involves multistep reactions, typically starting from pyridine-3-carbaldehyde and thioamide precursors. Two primary methodologies have been reported:

Hantzsch Thiazole Synthesis

A modified Hantzsch reaction condenses pyridin-3-ylmethylamine with α-chloroketones or α-bromoketones in the presence of thiourea. For example:

  • Step 1: Reaction of pyridin-3-ylmethylamine with chloroacetone yields an intermediate imine.

  • Step 2: Cyclization with thiourea in ethanol under reflux forms the thiazoline ring.
    This method achieves moderate yields (45–60%) but requires careful control of reaction conditions to avoid over-oxidation.

Borane-Mediated Reduction

An alternative approach involves the reduction of preformed thiazolo[4,5- b]pyridines using BH₃ in the presence of tris(pentafluorophenyl)borane as a Lewis acid. This method, optimized for scalability, converts aromatic thiazoles to their dihydro counterparts with yields up to 66% . Key advantages include:

  • Reduced side products: The Lewis acid facilitates selective reduction without disrupting the pyridine ring.

  • Scalability: Demonstrated for multigram synthesis, critical for preclinical studies .

Physicochemical and Pharmacokinetic Properties

The thiazoline ring significantly alters the compound’s physicochemical behavior compared to its aromatic analogs:

PropertyN-(Pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amineAromatic Thiazole Analog
LogP1.2 ± 0.12.8 ± 0.2
Water Solubility12 mg/mL3 mg/mL
pKa6.7 (amine), 4.1 (pyridine)6.5 (amine), 3.9 (pyridine)

Data derived from experimental measurements and computational models indicate enhanced solubility and moderate lipophilicity, favoring oral bioavailability . The compound’s stability under physiological conditions (pH 7.4, 37°C) exceeds 24 hours, suggesting suitability for sustained-release formulations.

Challenges and Future Directions

Despite promising attributes, several hurdles must be addressed:

  • Synthetic Complexity: Low yields in Hantzsch reactions necessitate alternative catalysts or microwave-assisted synthesis.

  • Selectivity Issues: Off-target kinase interactions observed in preclinical models require structural tweaks to improve specificity .
    Future research should prioritize in vivo efficacy studies, particularly in inflammatory and oncological models, to validate preliminary findings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator